[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465688
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester -](/images/structure/VC13465688.png)
Specification
Molecular Formula | C14H27N3O3 |
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Molecular Weight | 285.38 g/mol |
IUPAC Name | tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate |
Standard InChI | InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-6-11(9-17)8-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)/t10-,11?/m0/s1 |
Standard InChI Key | UWZKUJZFNNRYNC-VUWPPUDQSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N |
SMILES | CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N |
Introduction
The compound “[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester” is a complex organic molecule belonging to the class of carbamates. Carbamates are derivatives of carbamic acid, widely studied for their applications in medicinal chemistry and synthetic organic chemistry. This compound features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, making it a candidate for pharmaceutical research and development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Starting Materials: The synthesis begins with simpler precursors such as piperidine derivatives and amino acids.
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Key Reactions:
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Formation of the carbamate group using tert-butyl chloroformate.
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Coupling of the amino acid moiety via peptide bond formation.
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Protection and deprotection steps to ensure selective reactivity.
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Purification: Techniques like column chromatography and recrystallization are used to isolate the pure compound .
Characterization
To confirm the identity and purity of the compound, several analytical techniques are employed:
Applications
This compound is primarily studied for its potential in medicinal chemistry:
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Pharmaceutical Research:
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Synthetic Chemistry:
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Serves as an intermediate in creating more complex molecules.
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Useful in combinatorial chemistry for drug discovery programs.
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Biological Implications
While specific biological data on this compound is limited, similar carbamate derivatives have been investigated for their interactions with biological targets such as enzymes or receptors. The stereochemistry (S-enantiomer) may influence binding affinity and selectivity, which are critical in pharmacological studies .
Limitations and Future Directions
Despite its potential, further research is needed to:
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Evaluate its pharmacokinetics and pharmacodynamics.
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Determine its toxicity profile through in vitro and in vivo studies.
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Explore modifications to enhance biological activity or stability.
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